molecular formula C20H13N3O3S B14258013 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid CAS No. 374905-15-4

1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14258013
CAS No.: 374905-15-4
M. Wt: 375.4 g/mol
InChI Key: HGZRBJHAEDMWPS-UHFFFAOYSA-N
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Description

1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound that features a thiazole ring, a naphthalene core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which is then coupled with a naphthalene derivative

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting or modulating their activity. The naphthalene core provides a rigid framework that enhances binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Uniqueness: 1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid is unique due to the combination of the thiazole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, making it a valuable compound for further research and development.

Properties

CAS No.

374905-15-4

Molecular Formula

C20H13N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

1-hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C20H13N3O3S/c24-18-14-9-5-4-8-13(14)16(10-15(18)19(25)26)22-23-20-21-17(11-27-20)12-6-2-1-3-7-12/h1-11,24H,(H,25,26)

InChI Key

HGZRBJHAEDMWPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=CC(=C(C4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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